molecular formula C8H11N3O2S B1657660 N'-(4-aminophenyl)sulfonylethanimidamide CAS No. 5768-68-3

N'-(4-aminophenyl)sulfonylethanimidamide

Cat. No.: B1657660
CAS No.: 5768-68-3
M. Wt: 213.26 g/mol
InChI Key: ZXNZPPXAGRIRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-Aminophenyl)sulfonylethanimidamide is a chemical compound for research use only, not for human or veterinary applications. Compounds featuring a 4-aminophenyl group are valuable intermediates in medicinal chemistry and drug discovery research . The structure of this reagent, which incorporates both an aminophenyl and an ethanimidamide group, suggests potential for use in synthesizing more complex molecules for biological screening . Research into similar sulfonamide compounds indicates they can act as inhibitors of enzymes like carbonic anhydrase, a target in various therapeutic areas . Researchers can utilize this chemical as a building block for the exploration of novel bioactive molecules. Handle with appropriate safety precautions in a well-ventilated place and wear suitable protective clothing . Store the container tightly closed in a dry, cool, and well-ventilated place .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5768-68-3

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

N'-(4-aminophenyl)sulfonylethanimidamide

InChI

InChI=1S/C8H11N3O2S/c1-6(9)11-14(12,13)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H2,9,11)

InChI Key

ZXNZPPXAGRIRJK-UHFFFAOYSA-N

SMILES

CC(=NS(=O)(=O)C1=CC=C(C=C1)N)N

Isomeric SMILES

C/C(=N/S(=O)(=O)C1=CC=C(C=C1)N)/N

Canonical SMILES

CC(=NS(=O)(=O)C1=CC=C(C=C1)N)N

Origin of Product

United States

Synthetic Methodologies and Strategic Development

Classical Preparative Routes

Traditional syntheses typically involve a stepwise approach, focusing first on the construction of the key arylsulfonamide scaffold followed by the installation of the amidine functionality.

Synthesis via Sulfonylation Reactions

The foundational step in many classical routes is the formation of the 4-aminobenzenesulfonamide backbone. This is a well-established transformation in organic chemistry. A common pathway involves the chlorosulfonylation of a protected aniline (B41778) derivative, such as acetanilide, followed by amination and subsequent deprotection.

Alternatively, the synthesis can commence from 4-nitrobenzenesulfonyl chloride. This intermediate can be reacted with ammonia (B1221849) to form 4-nitrobenzenesulfonamide, which is then reduced to the corresponding 4-aminobenzenesulfonamide (sulfanilamide). This reduction is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). researchgate.net

Table 1: Representative Conditions for Sulfonamide Formation

Starting Material Reagents Key Steps General Yield
Acetanilide 1. Chlorosulfonic acid2. Aqueous Ammonia3. Acidic Hydrolysis Chlorosulfonylation, Amination, Deprotection Good to Excellent

Amidine Formation Strategies

Once the 4-aminobenzenesulfonamide precursor is obtained, the ethanimidamide (acetamidine) moiety is introduced. Several strategies exist for this transformation:

Condensation with Amide Acetals: A direct method involves the condensation of the sulfonamide with an N,N-dimethylacetamide dimethyl acetal (B89532) (DMADA). This reaction typically proceeds under thermal conditions and provides the target N-sulfonylamidine directly. nih.gov

Reaction with Imidates: Another approach is the reaction of the sulfonamide with a pre-formed imidate, such as ethyl acetimidate. This nucleophilic substitution reaction at the imidate carbon forms the N-sulfonylamidine.

Pinner Reaction Analogue: While the classical Pinner reaction involves nitriles and alcohols to form imidates, variations can be adapted. A nitrile (acetonitrile) can be activated and reacted with the sulfonamide under specific conditions to forge the C-N bond of the amidine.

Multi-Component and Tandem Reaction Approaches

Multi-component reactions (MCRs) offer a highly efficient route to N-sulfonyl amidines by combining three or more reactants in a single step. nih.govacs.org A prominent MCR for this class of compounds is the copper-catalyzed reaction of a terminal alkyne, a sulfonyl azide, and an amine. mdpi.comkuleuven.be

To synthesize N'-(4-aminophenyl)sulfonylethanimidamide via this route, the hypothetical reactants would be:

Alkyne: Acetylene

Sulfonyl Azide: 4-Azidosulfonylaniline (or a protected version like 4-acetamidobenzenesulfonyl azide)

Amine: Ammonia or a suitable ammonia surrogate

The reaction proceeds through a highly reactive N-sulfonylketenimine intermediate, which is trapped by the amine to yield the final product. mdpi.com This approach significantly reduces the number of synthetic steps and purification procedures compared to linear syntheses.

Modern Synthetic Innovations

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for preparing sulfonamides and N-sulfonyl amidines.

Application of Green Chemistry Principles in Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, these principles can be applied at various stages:

Aqueous Synthesis: The synthesis of the sulfonamide precursor can be performed in water, avoiding the use of volatile and often toxic organic solvents. rsc.orgsci-hub.se For example, the reaction of arylsulfonyl chlorides with amino compounds can be achieved in aqueous media with dynamic pH control, often yielding highly pure products via simple filtration. rsc.org

Catalyst-Free Reactions: Some modern protocols allow for the synthesis of N-sulfonyl amidines without the need for a metal catalyst, simplifying the procedure and avoiding metal contamination in the final product. nih.govnih.gov A transition metal- and catalyst-free method involves the direct reaction of sulfonyl azides with tertiary or secondary amines. nih.gov

Mechanochemistry: Solvent-free mechanochemical approaches, involving grinding solid reactants together, represent a significant green innovation. A one-pot, double-step mechanochemical process for sulfonamide synthesis has been demonstrated, starting from disulfides and amines. rsc.org This method avoids bulk solvents and can be more energy-efficient.

Table 2: Green Synthesis Approaches for N-Sulfonyl Amidines and Precursors

Approach Key Features Starting Materials Solvent/Conditions
Aqueous Synthesis rsc.org Environmentally benign, simple workup Amines, Arylsulfonyl chlorides Water, dynamic pH control
Catalyst-Free Reaction nih.gov Avoids transition metals, simple procedure Sulfonyl azides, Amines Reflux in 1,4-dioxane
Mechanosynthesis rsc.org Solvent-free, energy-efficient Disulfides, Amines Ball-milling, solid reagents

Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems has been instrumental in improving the synthesis of N-sulfonyl amidines.

Copper Catalysis: As mentioned, copper catalysts are widely used in the three-component synthesis from alkynes, sulfonyl azides, and amines. mdpi.comresearchgate.net These systems are valued for their efficiency and broad substrate scope.

Ruthenium Catalysis: A magnetite-immobilized nano-Ruthenium catalyst has been developed for the direct coupling of alcohols and sulfonamides. acs.org This heterogeneous catalyst allows for a domino dehydrogenation-condensation-hydrogenation sequence, producing only water as a byproduct and enabling easy magnetic separation and recycling of the catalyst. acs.org

Iridium Catalysis: Iridium-catalyzed processes have been used for the deoxygenative reduction of lactams followed by cycloaddition with sulfonyl azides to create cyclic amidines, showcasing the versatility of advanced catalytic systems. researchgate.net

Metal-Free Catalysis: Beyond simply avoiding catalysts, some methods use non-metallic catalysts or promoters. For instance, a triflate salt-catalyzed method for the deacylation of N-acylsulfonamides and subsequent one-pot condensation has been reported. researchgate.net

These modern catalytic approaches offer significant advantages in terms of reaction efficiency, substrate scope, and the ability to perform transformations under milder conditions with greater control over selectivity.

Flow Chemistry Applications for Continuous Production

The adaptation of synthetic routes for this compound to continuous flow chemistry presents a significant opportunity for process optimization, enhanced safety, and scalability. Flow chemistry, characterized by the use of microreactors or packed-bed reactors, offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yield and purity. acs.orgacs.org

For the synthesis of the key precursor, 4-aminophenylsulfonamide, a continuous flow process can be envisioned. The chlorosulfonation of acetanilide, a notoriously exothermic and hazardous reaction, can be rendered safer and more efficient in a flow reactor. rsc.orgresearchgate.net The precise temperature control minimizes the formation of byproducts, and the small reactor volume mitigates the risks associated with thermal runaway. Subsequent amination and hydrolysis steps can also be integrated into a continuous multi-step synthesis. nih.govgoogle.com

The conversion of the sulfonamide to the target ethanimidamide could also be adapted to a flow process. For instance, a packed-bed reactor containing a supported reagent could facilitate the N-acylation step, followed by an in-line transformation to the imidate and subsequent ammonolysis in a heated flow coil to yield the final product. Such an integrated system would minimize manual handling of intermediates and allow for automated, on-demand production. researchgate.net

Table 1: Comparison of Batch vs. Flow Synthesis for Sulfonamide Production

Parameter Batch Synthesis Flow Chemistry
Safety Higher risk of thermal runaway in exothermic steps. Enhanced safety due to small reactor volumes and superior heat exchange.
Scalability Scaling up can be challenging and may require re-optimization. Readily scalable by extending reaction time or using parallel reactors.
Process Control Less precise control over reaction parameters. Precise control over temperature, pressure, and residence time. acs.org
Yield and Purity Often lower yields and higher impurity profiles. Typically higher yields and improved purity due to better control. acs.org
Footprint Larger footprint for equivalent production capacity. More compact and efficient use of laboratory or plant space.

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound is contingent on the efficient preparation of its key precursors and the strategic transformation of functional groups.

Synthesis of Key Sulfonamide Precursors

The primary sulfonamide precursor is 4-aminophenylsulfonamide, commonly known as sulfanilamide (B372717). A well-established synthetic route commences with acetanilide. wisc.eduslideshare.net

Chlorosulfonation of Acetanilide: Acetanilide is treated with chlorosulfonic acid to yield p-acetamidobenzenesulfonyl chloride. The acetamido group serves as a protecting group for the amine and directs the sulfonation to the para position. hktechnical.com

Amination: The resulting sulfonyl chloride is then reacted with ammonia to form p-acetamidobenzenesulfonamide. researchgate.net

Hydrolysis: The final step involves the acid-catalyzed hydrolysis of the acetamido group to afford 4-aminophenylsulfonamide. wisc.edu

An alternative approach involves the use of modern reagents like the Willis reagent, which allows for a more direct and potentially safer sulfonation process. chemrxiv.org

Development of Amidination Reagents

The transformation of the sulfonamide group into the ethanimidamide moiety is a critical step. Several strategies can be envisioned for this conversion.

One plausible route involves a two-step sequence:

N-Acylation: The 4-aminophenylsulfonamide (with the amino group appropriately protected) can be N-acylated with an acetylating agent, such as acetyl chloride or acetic anhydride, to form N-(acetyl)sulfanilamide. Various catalysts, including Lewis acids, can be employed to facilitate this reaction. nih.govthieme-connect.comtandfonline.comresearchgate.netsemanticscholar.orgacs.orgresearchgate.netresearchgate.net

Conversion to Imidate and then Amidine: The resulting N-acylsulfonamide can be converted to an N-sulfonyl imidate. This can be achieved through various methods, such as reaction with trialkyloxonium salts. Subsequent treatment of the imidate with ammonia would yield the desired this compound. acs.org

Alternatively, a more direct amidination could be explored. The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, provides a classic route to amidines upon subsequent ammonolysis. wikipedia.orgjk-sci.comnih.govgoogle.comrroij.com A variation of this could involve the reaction of an N-sulfonyl cyanamide (B42294) with an organometallic reagent, although this is a more speculative route.

More contemporary methods for the synthesis of N-sulfonyl amidines involve the reaction of thioamides with sulfonyl azides or the copper-catalyzed multicomponent reaction of alkynes, sulfonyl azides, and amines. nih.govresearchgate.netopenaccesspub.org These newer methods could potentially offer a more direct and efficient pathway to the target compound.

Table 2: Potential Amidination Strategies

Strategy Key Reagents Intermediates Potential Advantages
N-Acylation followed by Imidate Formation Acetylating agent, trialkyloxonium salt, ammonia N-Acylsulfonamide, N-Sulfonyl imidate Utilizes well-established reactions. nih.govacs.org
Pinner Reaction Analogue Acetonitrile, alcohol, acid catalyst, ammonia Imidate salt Classic and reliable method for amidine synthesis. wikipedia.orgjk-sci.com
Thioamide Route Thioacetamide derivative, sulfonyl azide Thioimidate intermediate Potentially more direct and efficient. nih.gov
Multicomponent Reaction Alkyne, sulfonyl azide, amine, copper catalyst Various High atom economy and convergence. openaccesspub.org

Advanced Purification and Isolation Techniques for Academic Research

The purification of this compound and its intermediates is crucial for obtaining materials of high purity for research purposes. A combination of techniques would likely be employed.

Crystallization: Recrystallization is a fundamental technique for the purification of solid organic compounds. chemistrytalk.orgmt.comjove.com The choice of solvent is critical and would be determined by the solubility profile of the compound. For a polar molecule like the target compound, a polar solvent or a mixture of polar and non-polar solvents would likely be effective. scispace.com Techniques such as cooling crystallization, anti-solvent crystallization, or evaporative crystallization could be employed. acs.org Seeding can be used to control crystal size and polymorphism.

Chromatographic Methods: For challenging separations or for obtaining highly pure samples, chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for the analysis and purification of the polar target compound and its precursors.

Supercritical Fluid Chromatography (SFC): SFC is an attractive alternative to HPLC, often providing faster separations and using more environmentally friendly mobile phases. It has been shown to be effective for the separation of sulfonamide derivatives. researchgate.net

Chiral Chromatography: If the synthesis results in a racemic mixture and the separation of enantiomers is required, chiral HPLC or SFC would be necessary. Polysaccharide-based chiral stationary phases are commonly used for the resolution of sulfonamides. nih.govnih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-aminophenylsulfonamide
Sulfanilamide
Acetanilide
p-acetamidobenzenesulfonyl chloride
p-acetamidobenzenesulfonamide
N-(acetyl)sulfanilamide
N-sulfonyl imidate
N-sulfonyl cyanamide

Chemical Reactivity and Mechanistic Organic Chemistry Studies

Reactions Involving the Ethanimidamide Moiety

Tautomerism and Isomerization Processes

The N'-(4-aminophenyl)sulfonylethanimidamide structure can exist in different tautomeric forms due to the migration of a proton. The principal equilibrium is the sulfonamide-sulfonimide tautomerism. rsc.orgnih.gov This involves the shift of a proton from the nitrogen atom adjacent to the sulfonyl group to the other nitrogen of the imidamide moiety.

Sulfonamide Form: In this form, the proton resides on the nitrogen atom directly bonded to the sulfonyl group. This is the more conventional representation.

Sulfonimide Form: This tautomer, also referred to as an N-sulfonylimine, is formed when the proton shifts to the terminal nitrogen, creating a sulfonyl-substituted imine structure. rsc.org

Theoretical studies using Density Functional Theory (DFT) on related N-heterocyclic arenesulfonamides suggest that the energy difference between these two forms is generally small. rsc.org While the sulfonamide tautomer is often more stable in the gas phase, the proportion of the sulfonimide form can increase with rising solvent polarity. rsc.orgnih.gov This equilibrium is crucial as the two tautomers exhibit different reactivity profiles.

Beyond tautomerism, (E/Z) isomerization can occur around the carbon-nitrogen double bond, leading to different geometric isomers.

Table 1: Potential Tautomeric and Isomeric Forms of this compound

Form Description Key Structural Feature Predicted Relative Stability
(E)-Sulfonamide The thermodynamically favored geometric isomer of the sulfonamide tautomer. H on N adjacent to SO₂, anti-periplanar arrangement across C=N. High
(Z)-Sulfonamide The less stable geometric isomer of the sulfonamide tautomer. H on N adjacent to SO₂, syn-periplanar arrangement across C=N. Low
(E)-Sulfonimide The more stable geometric isomer of the sulfonimide tautomer. H on terminal N, anti-periplanar arrangement across C=N. Moderate (increases with solvent polarity)

Nucleophilic and Electrophilic Reactivity at the Imidamide Nitrogens

The two nitrogen atoms of the ethanimidamide moiety possess lone pairs of electrons, rendering them nucleophilic. However, their nucleophilicity is distinctly different.

Nucleophilic Reactivity: The terminal nitrogen atom (part of the C=NH group in the sulfonamide form) is generally more nucleophilic than the nitrogen atom attached to the potent electron-withdrawing sulfonyl group. Deprotonation of the N-H bond under basic conditions significantly enhances the nucleophilicity of the resulting amidinate anion, which can then readily react with various electrophiles. N-sulfonyl amidines have been shown to be responsive to pH, with the protonation/deprotonation equilibrium influencing their charge and conformation. rsc.org

Electrophilic Reactivity: While the nitrogen atoms are primarily nucleophilic, they can exhibit electrophilic character after protonation. The carbon atom of the C=N bond is the primary electrophilic center in the moiety, susceptible to attack by nucleophiles. This reactivity is central to the synthesis of many N-sulfonyl amidines, which can be formed via the nucleophilic attack of an amine on an N-sulfonylketenimine intermediate. organic-chemistry.orgresearchgate.net

Hydrolysis and Other Degradation Pathways

The ethanimidamide moiety is susceptible to hydrolysis, particularly under acidic or basic conditions. The imine (C=N) bond is the typical site of cleavage.

Acid-Catalyzed Hydrolysis: In the presence of an acid, the terminal nitrogen atom is protonated, activating the imine carbon towards nucleophilic attack by water. The subsequent steps lead to the cleavage of the C=N bond, yielding acetic acid and 4-aminophenylsulfonamide.

Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide (B78521) can directly attack the electrophilic imine carbon. This pathway is generally slower than acid-catalyzed hydrolysis but ultimately results in the same cleavage products.

Compared to the sulfonamide linkage, the imidamide group is generally more prone to hydrolysis. The stability of N-sulfonyl amidines can be tested and monitored using techniques like NMR spectroscopy. mdpi.com

Table 2: Predicted Products from Hydrolytic Degradation

Condition Moiety Cleaved Primary Products
Acidic Hydrolysis Ethanimidamide (C=N bond) Acetic acid, 4-Aminophenylsulfonamide
Alkaline Hydrolysis Sulfonamide (S-N bond) 4-Aminobenzenesulfonic acid, Ethanimidamide

Transformations of the Sulfonyl Group

The sulfonyl group and the associated sulfonamide linkage are relatively stable but can undergo specific transformations under certain reaction conditions.

Stability and Functional Group Interconversions of the Sulfonamide Linkage

The sulfonamide functional group is known for its high chemical and metabolic stability, often being used as a bioisostere for less stable amide bonds in medicinal chemistry. rsc.org It is generally resistant to hydrolysis under neutral or acidic conditions. However, cleavage of the sulfur-nitrogen bond can be achieved under specific, often harsh, conditions.

Alkaline Hydrolysis: Strong basic conditions can promote the cleavage of the S-N bond. researchgate.net

Reductive Cleavage: More synthetically useful methods involve the reductive cleavage of the N-S bond. This transformation can convert the sulfonamide into separate sulfinate and amine components, which can serve as versatile synthetic handles for further functionalization.

Reactivity of the Aminophenyl System

The aminophenyl portion of the molecule is a key site for various chemical transformations. The presence of the amino group activates the aromatic ring towards certain reactions, while also being a reactive center itself.

Reactions of the Aromatic Amine Functionality

The primary aromatic amine in this compound is anticipated to undergo reactions typical of this functional group. These include, but are not limited to, diazotization, acylation, alkylation, and Schiff base formation. For instance, treatment with nitrous acid would likely convert the amino group into a diazonium salt, a versatile intermediate for introducing a wide range of substituents onto the aromatic ring. Acylation with acid chlorides or anhydrides would yield the corresponding amides, which could modulate the electronic properties of the system.

Electron Transfer and Redox Properties

The aminophenyl moiety is susceptible to oxidation. The ease of electron removal would be influenced by the electron-withdrawing nature of the sulfonylethanimidamide substituent. Electrochemical studies would be necessary to determine the precise oxidation potential of this compound. Such studies would provide insight into its stability and potential to participate in redox reactions. The compound could potentially be oxidized to form radical cations or other oxidized species, depending on the reaction conditions.

Acid-Base Equilibria and Protonation States

The presence of both acidic and basic centers in this compound suggests a rich acid-base chemistry. The primary amino group is basic, while the N-H protons of the sulfonylethanimidamide moiety are expected to be acidic.

Determination of pKa Values and pH-Dependent Chemical Behavior

The pKa values of the ionizable groups are critical for understanding the compound's behavior in different pH environments. The pKa of the anilinium ion (the protonated form of the aromatic amine) and the pKa of the sulfonylethanimidamide N-H protons would dictate the predominant species in solution at a given pH. These values could be determined experimentally using techniques such as potentiometric titration or UV-visible spectroscopy. Knowledge of the pKa values is essential for developing crystallization protocols and for understanding potential biological activity.

Crystallization and Characterization of Salts and Co-crystals

The ability to form salts and co-crystals is an important aspect of the solid-state chemistry of this compound. By reacting the basic amino group with various acids, a range of salts could be prepared. Similarly, the acidic protons on the sulfonylethanimidamide group could be deprotonated with a base to form salts.

Co-crystallization with other molecules through non-covalent interactions, such as hydrogen bonding, is also a possibility. The hydrogen bond donors (N-H groups) and acceptors (N and O atoms) on the molecule provide multiple sites for forming stable co-crystals. researchgate.net The formation of salts and co-crystals can significantly alter the physicochemical properties of the parent compound, including its solubility, melting point, and stability. nih.govnih.gov Techniques such as single-crystal X-ray diffraction would be crucial for characterizing the precise three-dimensional structures of these solid forms. mdpi.com

Interactive Data Table: Predicted Reactivity

Section Functional Group Predicted Reaction / Property Influencing Factors
3.3.1 Aromatic AmineDiazotization, Acylation, AlkylationReagent, Solvent, Temperature
3.3.2 Phenyl RingElectrophilic Aromatic Substitution (ortho to -NH2)Nature of Electrophile, Catalyst
3.3.3 Aminophenyl SystemOxidationApplied Potential, Oxidizing Agent
3.4.1 Entire MoleculeAcid-Base EquilibriapH of the Medium
3.4.2 Entire MoleculeSalt and Co-crystal FormationChoice of Acid/Base/Co-former, Crystallization Conditions

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

X-ray Crystallography for Solid-State Molecular Architecture

For a crystalline solid, single-crystal X-ray diffraction is the definitive method for determining the exact arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation and intermolecular interactions, such as hydrogen bonding. However, no crystallographic data for N'-(4-aminophenyl)sulfonylethanimidamide has been deposited in crystallographic databases or published in scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformation and Dynamics

NMR spectroscopy is a powerful tool for probing the structure of a molecule in solution. ¹H and ¹³C NMR spectra would reveal the chemical environment of hydrogen and carbon atoms, respectively, providing information about the connectivity and electronic structure of the molecule. Advanced NMR techniques could further elucidate through-bond and through-space correlations. At present, no NMR spectral data for this compound is publicly available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, these techniques would be expected to show characteristic peaks for the amino (N-H), sulfonyl (S=O), and ethanimidamide (C=N) groups. Without experimental data, a detailed assignment of these vibrational modes is not feasible.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry would provide a precise molecular formula for this compound. Analysis of the fragmentation pattern could also offer insights into the compound's structure. No mass spectrometric data for this specific compound has been reported.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of π-conjugation. The spectrum of this compound would be expected to show absorption bands corresponding to the electronic transitions within the aminophenyl and sulfonylethanimidamide moieties. However, no such spectra have been published.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Should chiral derivatives of this compound be synthesized, chiroptical spectroscopy techniques such as circular dichroism would be essential for characterizing their stereochemistry. As no derivatives have been reported, this area remains unexplored.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. For N'-(4-aminophenyl)sulfonylethanimidamide, DFT methods, such as the B3LYP hybrid functional combined with Pople-style basis sets like 6-311++G(d,p), are typically used to perform geometry optimization. researchgate.net This process identifies the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure.

The optimization yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecular geometry. For instance, calculations would reveal the precise geometry around the sulfur atom of the sulfonyl group and the planar or non-planar nature of the aminophenyl and ethanimidamide moieties. Quantum chemical methods have been successfully used to study the conformational and electronic properties of sulfanilamide (B372717) and its derivatives. researchgate.net

Energetic calculations using DFT can determine the relative stabilities of different possible conformers (isomers that differ by rotation around single bonds). By mapping the potential energy surface as key dihedral angles are systematically rotated, researchers can identify local and global energy minima, providing insight into the molecule's flexibility and preferred shapes in the gas phase or in solution.

Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311+G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthS=O (avg.)1.45 Å
S-N (sulfonamide)1.65 Å
S-C (phenyl)1.78 Å
C=N (imidamide)1.28 Å
Bond AngleO-S-O120.5°
C-S-N107.0°
Dihedral AngleC-C-S-N85.0°

While DFT is highly efficient, ab initio (from the beginning) methods provide a more rigorous, albeit computationally expensive, approach. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher accuracy for thermochemical and spectroscopic data. These calculations are often used to benchmark results obtained from DFT.

For this compound, high-accuracy ab initio calculations can predict thermochemical properties such as the enthalpy of formation, Gibbs free energy of formation, and entropy. nih.gov These values are essential for understanding the compound's stability and its behavior in chemical reactions under various temperature and pressure conditions.

Table 2: Hypothetical Thermochemical Properties at 298.15 K Calculated by Ab Initio Methods

PropertySymbolCalculated Value
Standard Enthalpy of FormationΔHf°-150.5 kJ/mol
Standard Gibbs Free Energy of FormationΔGf°75.2 kJ/mol
Standard Entropy450.1 J/(mol·K)

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its motion over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a detailed view of the molecule's dynamic behavior. This approach is invaluable for exploring the vast conformational landscape of flexible molecules like this compound, especially in a condensed phase like water. nih.gov

By simulating the molecule over nanoseconds or longer, MD can reveal how it folds, flexes, and interacts with its environment. Key insights include identifying the most populated conformational states and the energy barriers for transitioning between them. Furthermore, MD simulations explicitly model intermolecular interactions, such as hydrogen bonds between the sulfonamide's N-H or S=O groups and surrounding water molecules. Understanding these interactions is critical for predicting solubility and how the molecule might bind to a biological target. mdpi.com

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, and the high-energy transition state (TS) that connects them. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

For this compound, one could investigate reactions such as the hydrolysis of the ethanimidamide group or reactions involving the amino group. Using DFT, researchers can perform a transition state search to locate the precise geometry of the TS and calculate the activation energy barrier. Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified TS correctly connects the desired reactants and products. This provides a detailed, step-by-step understanding of the reaction pathway that is often difficult to obtain experimentally.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structure.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies and intensities of a molecule. nih.gov These theoretical spectra for this compound can be compared with experimental FT-IR and Raman spectra to assign specific peaks to the vibrations of functional groups, such as the characteristic symmetric and asymmetric stretches of the SO2 group, the N-H stretches of the amino and sulfonamide groups, and the C=N stretch of the imidamide moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR shielding tensors. nih.gov These can be converted into chemical shifts (δ) for nuclei like ¹H and ¹³C, which can be directly compared to experimental NMR data to aid in structural elucidation.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. benthamdirect.com This information allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and providing insight into the electronic transitions within the molecule, such as π→π* transitions in the aromatic ring.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopy TypeParameterFunctional GroupPredicted Value
FT-IRVibrational FrequencySO₂ Asymmetric Stretch1335 cm⁻¹
FT-IRVibrational FrequencySO₂ Symmetric Stretch1160 cm⁻¹
FT-IRVibrational FrequencyN-H Stretch (Amine)3450 cm⁻¹
¹³C NMRChemical Shift (δ)C-SO₂142 ppm
¹H NMRChemical Shift (δ)-NH₂ (Amine)5.8 ppm
UV-Vis (TD-DFT)Absorption Maximum (λmax)π→π* transition265 nm

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling in a Chemical Context

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. For sulfonamides, QSAR models have been extensively developed to predict properties like antibacterial activity. nih.govnih.gov

To build a QSAR/QSPR model for this compound and its analogs, a series of related compounds would be synthesized or modeled. For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated using computational chemistry. These descriptors quantify various aspects of the molecule's structure and electronics, including:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (partition coefficient).

These descriptors are then used as independent variables in a multiple linear regression or machine learning algorithm to build a mathematical model that predicts the activity or property of interest. sctm.mknih.gov Such models are valuable for designing new compounds with enhanced properties by suggesting which structural modifications are most likely to lead to desired outcomes.

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks in Crystalline and Amorphous States

Hydrogen bonding is a predominant force in the crystal engineering of Sulfacetamide, influencing its crystal packing and the formation of multicomponent crystalline forms. In its crystalline state, Sulfacetamide utilizes its hydrogen bond donors (the amine and sulfonamide N-H groups) and acceptors (the sulfonamide and carbonyl oxygen atoms) to form robust networks.

While extensive research has been conducted on the crystalline forms of Sulfacetamide, there is a notable lack of specific studies on its amorphous state. In amorphous solids, the long-range order of the crystalline lattice is absent, leading to a more disordered arrangement of molecules. It can be inferred from studies on other amorphous pharmaceuticals, such as indomethacin, that hydrogen bonding in amorphous Sulfacetamide would likely be more heterogeneous, with a wider distribution of bond lengths and angles compared to its crystalline counterparts nih.gov. The carboxylic acid group in indomethacin, for instance, shows a variety of hydrogen bonding arrangements in the amorphous state, a phenomenon that could be mirrored by the functional groups of Sulfacetamide nih.gov.

π-Stacking and Aromatic-Aromatic Interactions

The aromatic ring of the aminophenyl group in Sulfacetamide is capable of participating in π-stacking and other aromatic-aromatic interactions. These interactions are crucial in the stabilization of crystal structures and in molecular recognition processes.

Host-Guest Chemistry with Synthetic Receptors (e.g., Calixarenes, Cyclodextrins)

The ability of Sulfacetamide to act as a guest molecule in the cavities of synthetic host molecules like calixarenes and cyclodextrins has not been extensively explored. However, the general principles of host-guest chemistry suggest that such interactions are feasible.

Calixarenes: These macrocycles possess a hydrophobic cavity that can encapsulate guest molecules, and they can be functionalized to enhance binding selectivity beilstein-journals.orgrsc.org. While there are no specific studies on the inclusion of Sulfacetamide within calixarenes, the size and functional groups of Sulfacetamide make it a potential candidate for complexation.

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity, capable of forming inclusion complexes with a variety of guest molecules mdpi.comnih.gov. Studies on other sulfonamides, such as Sulfamethazine, have demonstrated successful inclusion complexation with β-cyclodextrin and methyl-β-cyclodextrin, leading to improved solubility of the drug nih.gov. It is reasonable to extrapolate that Sulfacetamide could form similar inclusion complexes, with its aromatic ring likely being encapsulated within the cyclodextrin (B1172386) cavity nih.gov.

Host MoleculeGuest MoleculePotential InteractionReference
β-cyclodextrinSulfamethazineInclusion of the aromatic ring in the hydrophobic cavity nih.gov
Methyl-β-cyclodextrinSulfamethazineSimilar inclusion to β-cyclodextrin with potential for altered binding affinity nih.gov

Self-Assembly Principles and Directed Aggregation Studies

The principles of self-assembly govern the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For Sulfacetamide, these principles would be directed by the interplay of hydrogen bonding and potential π-stacking interactions.

There is a lack of specific research on the self-assembly and directed aggregation of Sulfacetamide. However, the study of peptide-directed self-assembly of other organic molecules provides a framework for how such processes could be controlled researchgate.net. The aggregation of molecules can be influenced by precursor aggregation in solution, which can affect the morphology and organization of the resulting solid material nih.gov. In the context of Sulfacetamide, understanding its aggregation behavior in solution would be a critical first step in controlling its self-assembly into desired solid-state forms.

Co-Crystallization and Polymorphism: Molecular Recognition in the Solid State

The study of co-crystals and polymorphs of Sulfacetamide provides the most detailed insights into its molecular recognition properties in the solid state. Co-crystallization is a technique used to form multicomponent crystals, and Sulfacetamide has been the subject of several such studies.

A notable example is the co-crystal of Sulfacetamide with acetamide, which exhibits polymorphism researchgate.net. Two polymorphic forms of this 1:1 co-crystal have been identified, differing in their hydrogen bonding patterns researchgate.net. In polymorph 1, a tetrameric ring motif is formed through both N–H⋯O=S and N–H⋯O=C hydrogen bonds. In contrast, polymorph 2 features a similar ring motif assembled exclusively via N–H⋯O=C hydrogen bonds researchgate.net. This demonstrates the subtle competition between different hydrogen bond donors and acceptors, leading to different stable crystal structures.

Sulfacetamide has also been co-crystallized with other molecules such as caffeine, isonicotinamide, and theophylline (B1681296) rsc.orgresearchgate.net. These co-crystals have been shown to modulate the solubility of Sulfacetamide rsc.orgresearchgate.net. Furthermore, novel drug-drug co-crystalline forms of Sulfacetamide with carbamazepine (B1668303) have been prepared and characterized, highlighting the potential for creating new solid forms with tailored properties mdpi.comnih.gov.

The existence of these different crystalline forms underscores the principle of molecular recognition, where specific and directional non-covalent interactions guide the assembly of molecules into a thermodynamically stable crystal lattice.

Co-formerStoichiometry (Sulfacetamide:Co-former)Key Hydrogen Bonding InteractionsReference
Acetamide (Polymorph 1)1:1N–H⋯O=S and N–H⋯O=C researchgate.net
Acetamide (Polymorph 2)1:1N–H⋯O=C researchgate.net
CaffeineNot specifiedNot detailed rsc.orgresearchgate.net
IsonicotinamideNot specifiedNot detailed rsc.orgresearchgate.net
TheophyllineNot specifiedNot detailed rsc.orgresearchgate.net
Carbamazepine (Hydrate)1:1Not detailed mdpi.comnih.gov
Carbamazepine (Methanol solvate)1:1Not detailed mdpi.comnih.gov

Derivatives and Analogs: Design, Synthesis, and Fundamental Chemical Research

Structural Modifications at the Aminophenyl Substituent

The aminophenyl moiety of N'-(4-aminophenyl)sulfonylethanimidamide offers a versatile platform for structural alterations. Modifications to this aromatic ring can significantly influence the electronic properties and steric profile of the entire molecule.

Another avenue of modification involves the derivatization of the primary amino group itself. N-alkylation or N-arylation introduces steric bulk and can alter the hydrogen-bonding capabilities of the molecule. For example, the synthesis of N-methyl or N-phenyl derivatives can provide insights into the importance of the N-H protons for intermolecular interactions. Furthermore, converting the amino group into an amide or a sulfonamide can significantly impact the electronic properties and conformational flexibility of this portion of the molecule.

Table 1: Examples of Structural Modifications at the Aminophenyl Substituent and Their Predicted Effects

Modification TypeSubstituentPosition on Phenyl RingPredicted Effect on Aminophenyl Moiety
Ring SubstitutionMethoxy (-OCH₃)Ortho, MetaIncreased electron density, potential for intramolecular hydrogen bonding
Ring SubstitutionNitro (-NO₂)Ortho, MetaDecreased electron density, altered acidity of the amino group
Amino Group DerivatizationMethyl (-CH₃)N-alkylationIncreased steric hindrance, altered basicity
Amino Group DerivatizationAcetyl (-COCH₃)N-acylationDecreased basicity, introduction of a planar amide bond

Variations of the Sulfonyl Linkage

One common variation is the replacement of the sulfonyl group with a sulfonamide (-SO₂NH-) or a reverse sulfonamide (-NHSO₂-) linkage. These modifications introduce an additional site for hydrogen bonding, which can influence intermolecular associations and, consequently, physical properties such as melting point and solubility. The synthetic routes to these analogs necessarily differ from those leading to the parent sulfonyl-linked compound.

Exploration into non-sulfur-containing linkers, such as a carbonyl (-CO-) or a methylene (B1212753) (-CH₂-) bridge, provides further insight. A carbonyl group introduces a planar, polarizable unit that can participate in dipole-dipole interactions, while a methylene linker offers greater conformational flexibility to the molecule. The synthesis and characterization of these analogs are crucial for understanding the structural and electronic contributions of the sulfonyl group.

Table 2: Comparison of Different Linkages in Analogs of this compound

Original LinkageModified LinkageKey Features of Modified LinkagePotential Impact on Molecular Properties
Sulfonyl (-SO₂-)Sulfonamide (-SO₂NH-)Hydrogen bond donor/acceptor capabilitiesAltered intermolecular interactions and solubility
Sulfonyl (-SO₂-)Carbonyl (-CO-)Planar, polarizableModified dipole moment and electronic properties
Sulfonyl (-SO₂-)Methylene (-CH₂-)Increased flexibilityGreater conformational freedom

Modifications of the Ethanimidamide Core

The ethanimidamide core, -C(=NH)CH₃, is a key functional group that dictates many of the compound's chemical properties, including its basicity and hydrogen-bonding patterns. Modifications to this core are a primary focus of analog design.

A significant area of investigation is the substitution on the nitrogen atoms of the amidine group. N-alkylation or N-arylation can modulate the basicity of the amidine. For example, the introduction of electron-donating alkyl groups is expected to increase the pKa of the conjugate acid, making the amidine more basic. Conversely, attaching electron-withdrawing aryl groups would likely decrease its basicity. These substitutions also introduce steric hindrance around the amidine core.

Another synthetic strategy involves altering the carbon backbone of the ethanimidamide moiety. Replacing the methyl group with longer alkyl chains (e.g., ethyl, propyl) or introducing branching can affect the lipophilicity and conformational preferences of the molecule. The synthesis of cyclic amidine analogs, where the amidine functionality is incorporated into a ring system such as a dihydroimidazole, has also been explored to create more rigid structures and study the impact of conformational restriction.

Table 3: Modifications of the Ethanimidamide Core and Their Potential Consequences

Modification SiteType of ModificationExample Substituent/StructureAnticipated Effect on the Amidine Core
Amidine NitrogenN-AlkylationMethyl, EthylIncreased basicity, altered steric environment
Amidine NitrogenN-ArylationPhenylDecreased basicity, significant steric hindrance
Carbon BackboneChain ExtensionPropanimidamide, ButanimidamideIncreased lipophilicity
Carbon BackboneCyclizationDihydroimidazole ringRestricted conformational freedom

Synthesis and Characterization of Polymeric and Oligomeric Structures Incorporating the Scaffold

The presence of reactive functional groups, namely the primary amine and the amidine, makes this compound a promising monomer for the synthesis of novel polymers and oligomers. The incorporation of this scaffold into macromolecular architectures can lead to materials with unique properties.

One synthetic approach is the polycondensation of the aminophenyl group with difunctional electrophiles, such as diacyl chlorides or diisocyanates, to form polyamides and polyureas, respectively. In these polymers, the N'-(sulfonylethanimidamide) moiety acts as a pendant group attached to the main chain. The properties of the resulting polymers, including their thermal stability and solubility, can be tuned by the choice of the comonomer.

Alternatively, the amidine functionality can be directly involved in polymerization reactions. For example, reaction with dicarbonyl compounds can lead to the formation of polymers with heterocyclic units in the backbone. The characterization of these macromolecules typically involves techniques such as gel permeation chromatography (GPC) to determine molecular weight distributions, differential scanning calorimetry (DSC) to investigate thermal transitions, and nuclear magnetic resonance (NMR) spectroscopy to confirm the polymer's structure.

Table 4: Polymerization Strategies Involving this compound

Polymer TypeReactive Group of MonomerExample ComonomerResulting Polymer Structure
PolyamideAmino groupTerephthaloyl chlorideN'-(sulfonylethanimidamide) as a pendant group
PolyureaAmino groupToluene diisocyanateN'-(sulfonylethanimidamide) as a pendant group
Heterocyclic PolymerAmidine group1,4-DiketonesAmidine functionality incorporated into the polymer backbone

Establishment of Structure-Reactivity/Property Relationships in Analogs

A central objective in the synthesis and characterization of this compound derivatives is to establish clear and predictive relationships between their chemical structure and their observed reactivity and physical properties. By systematically altering specific parts of the molecule, researchers can deconstruct the contribution of each structural feature.

For instance, by synthesizing a series of analogs with different substituents on the aminophenyl ring and measuring the pKa of the amino group, a Hammett plot can be constructed. This allows for a quantitative correlation between the electronic effects of the substituents and the basicity of the amine. A positive rho (ρ) value from such an analysis would indicate that electron-withdrawing groups decrease the basicity.

Similarly, the impact of structural modifications on physical properties like solubility can be systematically evaluated. By preparing a series of analogs with varying alkyl chain lengths on the ethanimidamide core and measuring their solubility in different solvents, a quantitative structure-property relationship (QSPR) model can be developed. Such models can be invaluable for predicting the properties of new, yet-to-be-synthesized derivatives, thereby guiding the rational design of new compounds with tailored characteristics.

Table 5: Examples of Structure-Property/Reactivity Relationship Studies

Property Under InvestigationStructural VariationAnalytical MethodPotential Outcome
Acidity/BasicitySubstituents on the aminophenyl ringPotentiometric titration, Hammett analysisQuantitative correlation between substituent electronic effects and pKa
SolubilityAlkyl chain length on the ethanimidamide coreSolubility measurements, QSPR modelingA predictive model for the solubility of new analogs
Chemical ReactivitySteric hindrance around the amino groupKinetic studies of acylation reactionsRelationship between substituent size and reaction rates

Advanced Methodological Developments for Chemical Analysis

Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Impurity Profiling

Chromatographic techniques are fundamental in the pharmaceutical industry for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their impurities. biomedres.usijprajournal.com The profiling of impurities is a critical aspect of drug development and manufacturing, as even small amounts of impurities can affect the safety and efficacy of a drug. biomedres.uschromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sulfonamides due to its high resolution and sensitivity. ijprajournal.com Reversed-phase HPLC (RP-HPLC) is particularly common for impurity profiling. chromatographyonline.com The choice of a suitable chromatographic column and the optimization of mobile phase pH are crucial first steps in developing a robust analytical method. chromatographyonline.com Different selectivities can be achieved by screening a set of dissimilar chromatographic columns. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, especially for volatile impurities such as residual solvents that may be present from the synthesis process. biomedres.usijprajournal.com

Capillary Electrophoresis (CE) has also emerged as a valuable tool for the analysis of sulfonamides, offering high-resolution separations in relatively short analysis times with low reagent consumption. grupobiomaster.comnih.govresearchgate.net

Interactive Table: Chromatographic Conditions for Sulfonamide Analysis

TechniqueColumn/CapillaryMobile Phase/Background ElectrolyteDetectionApplication
HPLC-DADC18-WP analytical column (2.1 mm × 100 mm, 3 μm)Methanol and ultrapure water with 0.1% (v/v) formic acid (gradient)Diode Array Detection (DAD) at 270 nmQuantification of sulfonamides in environmental waters rsc.org
LC-MS/MSC18 column (250 mm)Acetonitrile, methanol, water, formic acidTandem Mass Spectrometry (MS/MS)Determination of sulfonamides in milk acgpubs.org
CE-MS/MSPVA-coated capillary0.5 M acetic acid, pH 2.5Tandem Mass Spectrometry (MS/MS)Determination of sulfonamides in veterinary formulations grupobiomaster.com
GC-MS------Mass Spectrometry (MS)Identification of volatile organic impurities and residual solvents biomedres.usijprajournal.com

Electrochemical Characterization and Redox Behavior in Non-Aqueous Systems

Electrochemical methods, such as cyclic voltammetry (CV), provide valuable insights into the redox behavior of sulfonamides. These techniques can be used to study the oxidation and reduction processes of these molecules. The electrochemical oxidation of sulfonamides on a glassy carbon electrode (GCE) has been investigated, showing an irreversible oxidation peak. nih.gov The peak potential is often pH-dependent, indicating the involvement of protons in the oxidation process. nih.gov

Studies in non-aqueous systems, such as acetonitrile, are also important for understanding the intrinsic redox properties of the molecule without the influence of water. Cyclic voltammetry in acetonitrile containing a supporting electrolyte can reveal the oxidation potential of sulfonamides. researchgate.net This information is crucial for developing electrochemical sensors and for understanding potential degradation pathways.

The electrochemical synthesis of sulfonamides through the oxidative coupling of amines and thiols has also been explored, demonstrating the utility of electrochemical techniques in both analytical and synthetic applications. acs.orgnoelresearchgroup.com

Interactive Table: Electrochemical Data for Sulfonamides

AnalyteTechniqueElectrodeMediumKey Findings
Sulfanilamide (B372717)Cyclic Voltammetry (CV), Square-Wave Voltammetry (SWV)Glassy Carbon Electrode (GCE)0.1 mol/L Britton-Robinson buffer (pH 2.0)Irreversible oxidation peak at +1.06 V; diffusion-controlled process nih.gov
Sulfonamide derivativesCyclic Voltammetry (CV)---Acetonitrile/H2O (10:1) with nBu4NPF6Investigation of electrochemical C-H amidation of heteroarenes researchgate.net
General SulfonamidesCyclic Voltammetry (CV)---Acetonitrile/0.3 M HCl (3:1 v/v) with Me4NBF4Mechanistic studies of electrochemical sulfonamide synthesis acs.orgnoelresearchgroup.com

Application of hyphenated techniques for complex chemical mixtures

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex chemical mixtures. nih.gov These methods provide both separation and structural identification of the components.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the most widely used hyphenated techniques for the analysis of sulfonamides. biomedres.usijprajournal.comacgpubs.orgnih.govhpst.cz LC-MS combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, enabling the detection and identification of impurities at very low levels. biomedres.us Ion-spray and electrospray ionization are common interfaces used for the analysis of sulfonamides. nih.govacs.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another valuable hyphenated technique that combines the high separation efficiency of capillary electrophoresis with the identification power of mass spectrometry. grupobiomaster.comnih.govnih.gov This technique is well-suited for the analysis of sulfonamides in various matrices. grupobiomaster.comnih.gov

Other hyphenated techniques such as LC-NMR have also been utilized for the structural elucidation of impurities in pharmaceutical substances. ijprajournal.com The combination of these advanced analytical methods allows for a comprehensive characterization of N'-(4-aminophenyl)sulfonylethanimidamide and related sulfonamides, ensuring their quality and safety.

Potential for Chemical Applications Non Biological and Fundamental

Role as Monomers or Building Blocks in Materials Science

The bifunctional nature of N'-(4-aminophenyl)sulfonylethanimidamide, featuring a reactive primary amine on the phenyl ring and a potentially polymerizable ethanimidamide group, positions it as a promising monomer for the synthesis of novel functional polymers.

The primary amino group (-NH2) on the aromatic ring is a well-established functional handle for incorporation into various polymer backbones. For instance, aromatic diamines are key monomers in the production of high-performance polymers such as aromatic polyamides. nih.gov The amino group of this compound could readily participate in polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides. The resulting polymers would feature the sulfonylethanimidamide moiety as a recurring side group, which could impart unique properties to the material, such as altered solubility, thermal stability, or a capacity for post-polymerization modification.

Furthermore, the ethanimidamide group (-N=C(CH3)NH-) itself, particularly if it can be engaged in a vinyl-type polymerization through its N'-vinyl tautomer or a related reactive form, could serve as a polymerizable unit. Vinyl sulfonamides and related structures have been explored as monomers in thiol-Michael crosslinking polymerizations and nitroxide-mediated polymerization. nih.govresearchgate.netmorressier.com The presence of the double bond in the ethanimidamide moiety suggests a potential for radical or addition polymerization, leading to polymers with a novel sulfur- and nitrogen-containing backbone or cross-linked networks. The reactivity of vinyl sulfonimidamides has been shown to be tunable based on the substituents, which suggests that the polymerization behavior of this compound could be tailored. nih.govresearchgate.net

The incorporation of the sulfonimidamide group into a polymer backbone is of particular interest due to the unique properties this functional group can impart. Sulfonamides, the parent compounds, are known for their thermal stability and specific interactions, which could translate to the resulting polymers.

Below is a table illustrating the potential polymerization pathways for this compound based on its functional groups.

Polymerization PathwayReactive GroupPotential Co-monomerResulting Polymer TypePotential Properties
Polycondensation4-aminophenylDiacyl chlorides, Dicarboxylic acidsPolyamideHigh thermal stability, chemical resistance
Addition PolymerizationEthanimidamide (vinyl tautomer)Alkenes, AcrylatesVinyl-type polymerFunctional side chains, cross-linking potential

Application in Chemical Sensing and Recognition Based on Molecular Interactions

The sulfonamide and sulfonimidamide moieties are known to engage in specific molecular interactions, such as hydrogen bonding and coordination with metal ions, making them attractive components for chemical sensors. The structure of this compound suggests its potential utility in this field.

The sulfonamide-like core of the molecule can act as a hydrogen bond donor and acceptor. This capability is the basis for the design of many sulfonamide-based chemosensors for the detection of anions and cations. These sensors often operate via optical or electrochemical signal transduction upon binding of the target analyte. The ethanimidamide group, with its additional nitrogen atoms, could further enhance the binding affinity and selectivity for specific ions or molecules through multipoint interactions.

The 4-aminophenyl group can be readily modified to attach a signaling unit, such as a fluorophore or a chromophore. A change in the electronic environment of the sulfonylethanimidamide group upon analyte binding could then be translated into a detectable optical signal (e.g., a change in fluorescence intensity or color).

The table below summarizes the potential sensing applications based on the structural features of this compound.

Structural FeatureInteraction TypePotential AnalytesSensing Mechanism
Sulfonyl and Imidamide NitrogensHydrogen bonding, CoordinationAnions (e.g., F-, AcO-), Cations (e.g., Cu2+, Hg2+)Colorimetric, Fluorometric
Aromatic Ringπ-π stackingAromatic moleculesElectrochemical, Optical
Amino GroupCovalent modificationAttachment of signaling unitsSignal amplification

Contributions to Fundamental Organic Reaction Development and Catalyst Design

The sulfonimidamide functional group is increasingly recognized as a valuable ligand scaffold in transition metal catalysis. The nitrogen atoms of the sulfonylethanimidamide moiety in this compound could act as coordination sites for metal centers, making the compound a potential ligand for a variety of catalytic transformations.

The chirality at the sulfur atom in sulfonimidamides can be exploited in asymmetric catalysis. While this compound itself is achiral, derivatives with a chiral center at the ethanimidamide carbon or through resolution of a chiral sulfur center could be developed. Sulfonamide-based ligands have been successfully employed in catalytic asymmetric reactions. researchgate.net

The coordination chemistry of imino sulfinamidines, which are structurally related to the core of this compound, has been explored, revealing their ability to act as bidentate ligands. nih.gov This suggests that the target molecule could chelate metal ions, leading to stable and reactive catalysts. The 4-aminophenyl group also offers a convenient point of attachment for immobilizing the potential catalyst on a solid support, facilitating catalyst recovery and reuse.

Furthermore, the reactivity of the sulfonimidamide group itself could be harnessed in the development of new organic reactions. For instance, N-acylsulfonamides have been investigated as valuable moieties in medicinal chemistry, and their synthesis and reactivity are areas of active research. rsc.orgnih.govthieme-connect.com The ethanimidamide group could potentially undergo transformations such as hydrolysis, reduction, or addition reactions, leading to novel chemical entities.

The potential catalytic applications are summarized in the table below.

Ligand FeatureMetal CoordinationPotential Catalytic ReactionsAdvantages
Sulfonyl and Imidamide NitrogensBidentate chelationCross-coupling, Asymmetric synthesisEnhanced catalyst stability and reactivity
4-aminophenyl GroupImmobilization on supportsHeterogeneous catalysisCatalyst recyclability, ease of separation
Chiral derivativesChiral environmentEnantioselective transformationsHigh value-added products

Future Research Directions and Emerging Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of sulfonamides often involves the reaction of primary or secondary amines with sulfonyl chlorides, a method that can be effective but relies on potentially harsh reagents and organic solvents. ijarsct.co.in Future research will undoubtedly focus on developing greener and more sustainable synthetic routes to N'-(4-aminophenyl)sulfonylethanimidamide.

Key areas of exploration include:

Water-Based Synthesis: Utilizing water as a solvent is a primary goal of green chemistry. researchgate.netsci-hub.se Developing methods where the condensation reaction to form the sulfonamide linkage occurs in an aqueous medium would significantly reduce the environmental impact. sci-hub.se

Alternative Sulfur Sources: Moving away from reactive sulfonyl chlorides, research is exploring the use of more stable and less hazardous sulfur sources, such as sodium sulfinates. researchgate.net

Catalytic Approaches: The use of catalysts can lower the activation energy of reactions, reduce waste, and allow for milder reaction conditions. ijarsct.co.in Investigating metal-based or organocatalytic systems for the synthesis of this compound could lead to more efficient and selective processes.

One-Pot Syntheses: Designing multi-step reactions that occur in a single reaction vessel without the need to isolate intermediates can save time, resources, and reduce waste. sci-hub.se A one-pot strategy could involve the in-situ formation of a sulfonyl chloride from a thiol, followed immediately by reaction with the amine component. sci-hub.se

Table 1: Comparison of Synthetic Approaches for Sulfonamide Synthesis

ParameterTraditional Method (e.g., Sulfonyl Chloride)Emerging Sustainable Method
SolventOften toxic/hard to remove (e.g., Dichloromethane, DMF) researchgate.net"Green" solvents (e.g., Water, PEG-400, Ionic Liquids) researchgate.netsci-hub.se
Sulfur SourceHighly reactive sulfonyl chlorides researchgate.netStable commercial sources (e.g., Sodium Sulfinates, Thiols) researchgate.netsci-hub.se
ConditionsMay require harsh conditions or strong basesMilder conditions, often at room temperature sci-hub.se
ByproductsCan generate significant chemical wasteReduced byproducts, easier purification (e.g., simple filtration) researchgate.net

Deeper Mechanistic Insights into Complex Reaction Dynamics

A thorough understanding of the reaction mechanisms governing the formation and subsequent reactions of this compound is crucial for optimizing synthetic protocols and predicting its chemical behavior. While the general mechanism for sulfonamide formation is known, the specific dynamics involving the ethanimidamide group warrant further investigation.

Future mechanistic studies could involve:

Kinetic Modeling: Developing kinetic models to validate proposed reaction mechanisms and identify rate-determining steps. nih.gov

Intermediate Trapping: Designing experiments to isolate or detect transient intermediates, providing direct evidence for a proposed reaction pathway.

Computational Analysis: Using theoretical calculations to map the energy landscape of the reaction, identify transition states, and understand the electronic factors that influence reactivity. uochb.cz For instance, computational studies can help explain the stereoselective outcome of certain synthetic pathways. uochb.cz

Integration of Advanced Spectroscopic and Computational Methods for Comprehensive Understanding

A complete understanding of this compound requires a detailed characterization of its three-dimensional structure, conformational preferences, and electronic properties. The integration of advanced experimental and theoretical methods is essential for building this comprehensive picture.

Advanced Spectroscopy: Techniques like rotational spectroscopy can determine the precise molecular structure and conformational preferences in the gas phase with extraordinary accuracy. nih.gov This can reveal how the different functional groups (aminophenyl, sulfonyl, and ethanimidamide) orient themselves relative to one another. nih.gov Other methods like FT-IR, NMR, and UV-Vis spectroscopy provide complementary information about bonding, connectivity, and electronic transitions. researchgate.netmdpi.com

Computational Chemistry: Density Functional Theory (DFT) is a powerful tool for complementing experimental data. nih.gov It can be used to predict optimized molecular geometries, vibrational frequencies (to aid in interpreting IR spectra), and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govresearchgate.net The HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity and stability. nih.gov First-principles calculations can also be used to study how the molecule interacts with surfaces or other molecules. mdpi.com

Table 2: Application of Spectroscopic and Computational Methods

MethodInformation ObtainedRelevance to this compound
Rotational SpectroscopyPrecise 3D structure, conformational preferences, bond lengths/angles nih.govUnambiguously determine the molecule's shape and internal rotations. nih.gov
NMR SpectroscopyConnectivity of atoms, chemical environment of nuclei mdpi.comConfirm the chemical structure and identify different protons/carbons.
FT-IR SpectroscopyPresence of functional groups, vibrational modes researchgate.netIdentify characteristic vibrations of the SO₂, NH₂, and C=N groups.
Density Functional Theory (DFT)Optimized geometry, electronic structure (HOMO-LUMO), vibrational frequencies, reaction pathways nih.govPredict structure, stability, and reactivity; complement experimental spectra. researchgate.net

Design of Next-Generation Analogues for Specific Chemical Functions

The structure of this compound offers multiple points for modification to create a library of next-generation analogues with tailored properties. Structure-activity relationship (SAR) studies are key to understanding how changes to the molecular scaffold affect its function. openaccesspub.org

Future design strategies will focus on systematically modifying the three main components of the molecule:

The Aryl Ring: Introducing various substituents onto the 4-aminophenyl ring can modulate electronic properties, solubility, and intermolecular interactions.

The Sulfonyl Group: While the sulfonamide core is crucial, bioisosteric replacement could be explored. For example, replacing one of the sulfonyl oxygens with an NR group yields a sulfonimidamide, a modification known to impact chemical properties. acs.org

Table 3: Potential Analogue Design Strategies

Molecular Component to ModifyExample ModificationPotential Impact on Chemical Function
4-Aminophenyl RingIntroduce electron-withdrawing (e.g., -F, -CF₃) or donating (e.g., -OCH₃) groupsAlters the pKa of the amino group, modifies electronic density at the sulfur atom.
Sulfonyl (SO₂) GroupReplace one oxygen with an imino (=NR) group to form a sulfonimidamide acs.orgChanges the geometry, hydrogen bonding potential, and polarity of the core functional group.
Ethanimidamide Side ChainReplace the ethyl group with other alkyl or aryl groupsModifies steric bulk and lipophilicity.

Investigation into Multicomponent Chemical Systems and Dynamic Covalent Chemistry

The functional groups within this compound make it an intriguing candidate for use in more complex chemical systems.

Multicomponent Reactions (MCRs): The primary aromatic amine and the imidamide group could potentially participate in MCRs, allowing for the rapid construction of complex molecules from three or more starting materials in a single step. This avenue could lead to the discovery of novel molecular scaffolds built upon the sulfonamide core.

Dynamic Covalent Chemistry (DCC): DCC involves the formation of reversible covalent bonds, allowing chemical systems to adapt and change their composition in response to stimuli. The imidamide C=N bond or the formation of other reversible linkages (e.g., imines from the aromatic amine) could be exploited to incorporate this molecule into dynamic combinatorial libraries or self-healing materials. Research in this area would explore the equilibrium dynamics and stimuli-responsiveness of systems containing this compound.

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